![molecular formula C19H22FNO B13995244 1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one CAS No. 918519-39-8](/img/structure/B13995244.png)
1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one is an organic compound that belongs to the class of amines It features a benzyl group, a methyl group, and a fluorophenyl group attached to a pentanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one typically involves the following steps:
Formation of the Pentanone Backbone: The starting material, 4-fluorobenzaldehyde, undergoes a condensation reaction with a suitable ketone to form the pentanone backbone.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Methylation: The methyl group is added through a methylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl chloride, methyl iodide, and various amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl or fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[Benzyl(methyl)amino]-5-phenylpentan-3-one: Similar structure but lacks the fluorine atom.
1-[Benzyl(methyl)amino]-5-(4-chlorophenyl)pentan-3-one: Similar structure but contains a chlorine atom instead of fluorine.
1-[Benzyl(methyl)amino]-5-(4-bromophenyl)pentan-3-one: Similar structure but contains a bromine atom instead of fluorine.
Uniqueness
1-[Benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Eigenschaften
CAS-Nummer |
918519-39-8 |
|---|---|
Molekularformel |
C19H22FNO |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
1-[benzyl(methyl)amino]-5-(4-fluorophenyl)pentan-3-one |
InChI |
InChI=1S/C19H22FNO/c1-21(15-17-5-3-2-4-6-17)14-13-19(22)12-9-16-7-10-18(20)11-8-16/h2-8,10-11H,9,12-15H2,1H3 |
InChI-Schlüssel |
RNSPBZLUWQHRQF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC(=O)CCC1=CC=C(C=C1)F)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



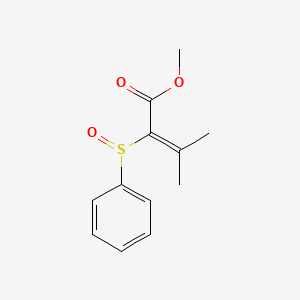
![N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide](/img/structure/B13995199.png)
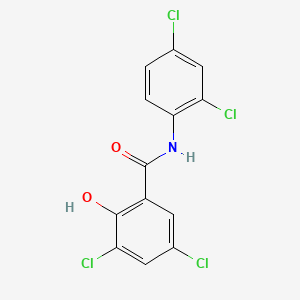
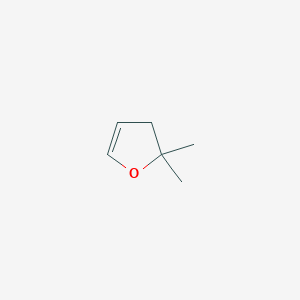
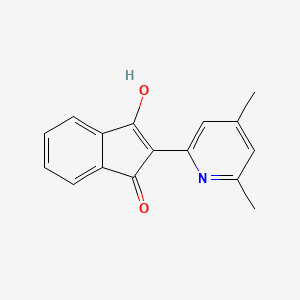
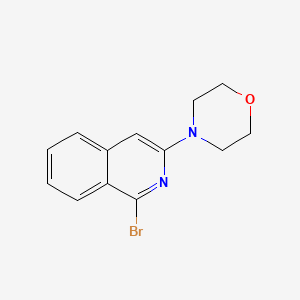
![3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B13995214.png)
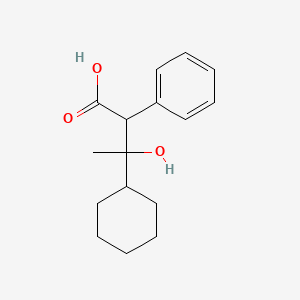
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dipropylpropanamide;ethanesulfonic acid](/img/structure/B13995224.png)


![6-Chloro-N~4~-[2-(morpholin-4-yl)ethyl]pyrimidine-4,5-diamine](/img/structure/B13995249.png)

